molecular formula C8H11IN2O B13680214 4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole

4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B13680214
M. Wt: 278.09 g/mol
InChI Key: OUOBQDZVAYVLIX-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the oxetane ring: The oxetane ring can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the iodine atom or other functional groups.

    Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the iodine atom.

Scientific Research Applications

4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the iodine atom and oxetane ring could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the iodine and oxetane groups.

    4-Iodo-1H-pyrazole: Lacks the methyl and oxetane groups.

    1-(Oxetan-3-yl)-1H-pyrazole: Lacks the iodine and methyl groups.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole

InChI

InChI=1S/C8H11IN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3

InChI Key

OUOBQDZVAYVLIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2COC2)C)I

Origin of Product

United States

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